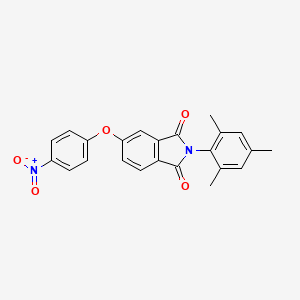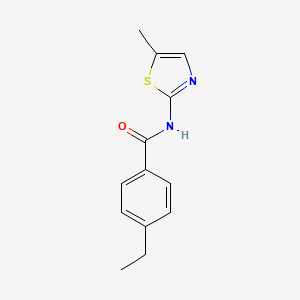
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as MNID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNID is a heterocyclic compound that contains an isoindole ring and a nitrophenyl group. It is a yellow crystalline solid that is soluble in organic solvents.
作用機序
The mechanism of action of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the presence of the nitrophenyl group in this compound is responsible for its biological activity. The nitrophenyl group is known to be a potent electron-withdrawing group, which can influence the reactivity of the compound. In addition, the isoindole ring in this compound is believed to play a role in its biological activity, although the exact mechanism is not known.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, this compound has been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its ease of synthesis, which makes it readily available for use in lab experiments. In addition, this compound has been shown to exhibit excellent stability under various conditions, making it a useful tool for studying the effects of various treatments on biological systems. One limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One potential application of this compound is in the development of new anti-inflammatory drugs. This compound has shown potent anti-inflammatory activity in various models, and further studies are needed to determine its potential as a therapeutic agent. In addition, this compound has shown promising results as a photocatalyst for the degradation of organic pollutants in water, and further studies are needed to optimize its performance for this application. Finally, this compound has shown excellent charge transport properties, making it a potential candidate for use in OFETs, and further studies are needed to determine its suitability for this application.
合成法
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-nitrobenzaldehyde with mesitylene in the presence of a base to form 2-(4-nitrophenyl)-4,6-dimethylbenzaldehyde. The resulting intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to form this compound. The overall yield of the synthesis is around 20%.
科学的研究の応用
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown significant potential in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). This compound has also been investigated for its potential as a photocatalyst for the degradation of organic pollutants in water. In addition, this compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-(4-nitrophenoxy)-2-(2,4,6-trimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-13-10-14(2)21(15(3)11-13)24-22(26)19-9-8-18(12-20(19)23(24)27)30-17-6-4-16(5-7-17)25(28)29/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFIGSDKHHENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)

![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6117450.png)
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)


